(S,R,S)-AHPC-C4-NH2 (塩酸塩)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” is a chiral compound based on its name. Chiral compounds are molecules that cannot be superimposed on their mirror images. They often play important roles in biological systems .
Synthesis Analysis
While specific synthesis methods for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” were not found, chiral compounds are typically synthesized using methods such as asymmetric hydrogenation .Molecular Structure Analysis
The “(S,R,S)” in the compound’s name suggests it has three chiral centers. The “R” and “S” labels are used to denote the absolute configuration of the chiral centers .Chemical Reactions Analysis
Asymmetric hydrogenation is a common reaction involving chiral compounds . It uses a small amount of a chiral molecular catalyst to produce enantio-enriched compounds .科学的研究の応用
- PKC-ι阻害: (S,R,S)-AHPC-C4-NH2は、タンパク質キナーゼC-iota(PKC-ι)の特異的な阻害剤であり、このタンパク質は、前立腺がん、乳がん、卵巣がん、メラノーマ、グリオーマなどのさまざまな癌で過剰発現しています。 in vitro研究では、その低い毒性と癌細胞株に対する有効性が示され、動物モデルにおける腫瘍増殖の有意な抑制につながることが示されています .
- 慢性暴露試験: マウスの慢性モデルを用いた毒性試験により、本化合物は30日、60日、90日の間、良好な耐性を示すことが明らかになりました。 臓器機能評価(心臓、肝臓、腎臓、脳)では、悪影響は認められず、癌治療の有望な候補薬となっています .
がん治療
薬物送達システム
将来の方向性
While specific future directions for “(S,R,S)-AHPC-C4-NH2 (dihydrochloride)” are not available, research in the field of chiral compounds is ongoing. For example, advances in asymmetric hydrogenation have changed the synthetic approach to producing performance chemicals . Additionally, polymeric micelles, which are nano-sized drug delivery carrier systems composed of biocompatible and biodegradable amphiphilic block copolymers, are being explored for the treatment and diagnosis of various conditions .
作用機序
Target of Action
The primary target of the compound (S,R,S)-AHPC-C4-NH2 (dihydrochloride), also known as (2S,4R)-1-((S)-2-(5-aminopentanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide dihydrochloride, is the von Hippel-Lindau (VHL) protein . The VHL protein is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
The compound acts as a VHL ligand , used in the recruitment of the VHL protein . It can be connected to the ligand for a protein (e.g., BCR-ABL1) by a linker to form PROTACs (Proteolysis-Targeting Chimeras), such as GMB-475 . This interaction leads to the degradation of the target protein .
Biochemical Pathways
The compound affects the ubiquitin-proteasome pathway . By recruiting the VHL protein and forming PROTACs, it induces the degradation of specific target proteins . This process can influence various biochemical pathways depending on the target protein.
Pharmacokinetics
As a general principle, the compound’s absorption, distribution, metabolism, and excretion (adme) properties would impact its bioavailability
Result of Action
The result of the compound’s action is the degradation of the target protein . For example, when the compound forms the PROTAC GMB-475, it induces the degradation of BCR-ABL1, a protein associated with certain types of leukemia .
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-(5-aminopentanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N5O4S.2ClH/c1-17-23(37-16-30-17)19-10-8-18(9-11-19)14-29-25(35)21-13-20(33)15-32(21)26(36)24(27(2,3)4)31-22(34)7-5-6-12-28;;/h8-11,16,20-21,24,33H,5-7,12-15,28H2,1-4H3,(H,29,35)(H,31,34);2*1H/t20-,21+,24-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBJGQVIKGJREIR-IYCRVZLISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCN)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41Cl2N5O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
602.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。